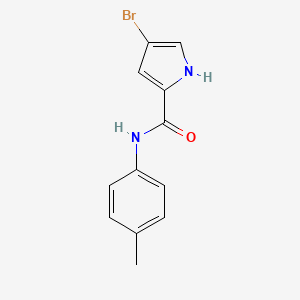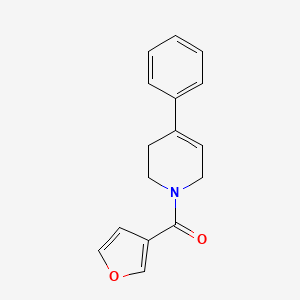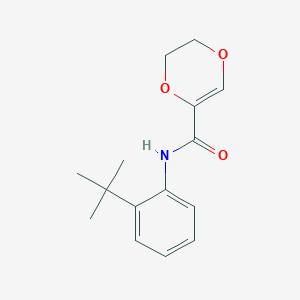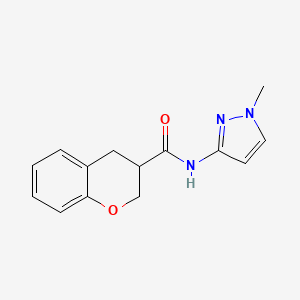
2-(2-oxo-1,3-thiazolidin-3-yl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-oxo-1,3-thiazolidin-3-yl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly referred to as OTAA and has been synthesized using different methods.
作用机制
The mechanism of action of OTAA is not fully understood. However, studies have suggested that OTAA may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. OTAA may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
OTAA has been shown to have various biochemical and physiological effects. Studies have shown that OTAA can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. OTAA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, OTAA has been shown to have antioxidant activity, reducing oxidative stress and protecting cells from damage.
实验室实验的优点和局限性
OTAA has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using different methods. Additionally, OTAA has shown low toxicity in animal studies, making it a potential candidate for further drug development. However, the limitations of OTAA include its limited solubility in water, which can affect its bioavailability.
未来方向
There are several future directions for the study of OTAA. One of the significant future directions is the development of OTAA-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to understand the mechanism of action of OTAA and its potential applications in other areas of scientific research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 2-(2-oxo-1,3-thiazolidin-3-yl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide is a chemical compound that has potential applications in various areas of scientific research. OTAA can be synthesized using different methods and has shown antitumor, anti-inflammatory, and antioxidant activities. Further studies are needed to understand the mechanism of action of OTAA and its potential applications in other areas of scientific research.
合成方法
OTAA can be synthesized using different methods. One of the commonly used methods is the reaction of 2-mercaptoacetamide with 2-oxo-1,3-thiazolidine-3-carboxylic acid in the presence of propan-2-ylamine. The reaction produces OTAA as a white solid with a yield of 80%.
科学研究应用
OTAA has shown potential applications in various areas of scientific research. One of the significant applications of OTAA is in the field of medicinal chemistry. OTAA has been shown to have antitumor activity, making it a potential candidate for the development of anticancer drugs. OTAA has also been shown to have anti-inflammatory and antioxidant activities, making it a potential candidate for the development of drugs for the treatment of various diseases.
属性
IUPAC Name |
2-(2-oxo-1,3-thiazolidin-3-yl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c1-7(2)8-6-18-10(12-8)13-9(15)5-14-3-4-17-11(14)16/h6-7H,3-5H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWYMITXLGOMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)NC(=O)CN2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-1,3-thiazolidin-3-yl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-[(5-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7462636.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(N-methylanilino)ethanone](/img/structure/B7462655.png)
![5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole](/img/structure/B7462685.png)
![10-[(2-Oxo-3-propylbenzimidazol-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462687.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7462694.png)


![N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7462719.png)
![4-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylamino]-5-chloro-1H-pyridazin-6-one](/img/structure/B7462727.png)
![5-(3-methoxyphenyl)-5-methyl-3-[(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7462735.png)
![[4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7462737.png)
![2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid](/img/structure/B7462744.png)